Morpholine Oxygen H-Bond Capacity Confers Kinase Hinge-Region Binding Advantage Over 2-Amino Analogs
In morpholino-quinazoline kinase inhibitors, the morpholine 4-oxygen serves as a critical hydrogen bond acceptor for the kinase hinge region. A comprehensive review of PI3K/PIKK inhibitors demonstrated that the morpholine ring oxygen forms a conserved water-mediated or direct H-bond with the hinge backbone amide, a contact unavailable to 2-amino-substituted analogs [1]. In the directly comparable 8-aryl-2-morpholino-quinazolin-4-one series, tautomerization to the aromatic 4-OH enol form caused complete loss of DNA-PK inhibition (residual activity <10% at 10 µM) by disrupting morpholine oxygen–receptor hydrogen bonding, underscoring the essentiality of the morpholine pharmacophore [2]. The target compound preserves the intact 2-morpholino group on a partially saturated scaffold, which according to homology modeling of related benzoxazine series should maintain the key hinge H-bond while potentially reducing aromatic stacking-driven off-target promiscuity [3].
| Evidence Dimension | Hydrogen bond acceptor capacity for kinase hinge binding |
|---|---|
| Target Compound Data | Morpholine oxygen present; predicted H-bond acceptor capacity comparable to NU7441 (DNA-PK inhibitor with morpholine at analogous position); exact Kd/IC50 not yet reported for this specific compound |
| Comparator Or Baseline | 2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 351163-39-8): lacks morpholine oxygen; hydrogen bonding limited to 2-NH2 group; no published DNA-PK or PI3K inhibition data |
| Quantified Difference | Qualitative; morpholine oxygen contributes ~1–2 kcal/mol to hinge binding affinity based on SAR of analogous series (NU7441 vs 2-amino-chromenone comparators) |
| Conditions | Homology modeling and SAR analysis from 2-morpholino-1,3-benzoxazine and chromenone DNA-PK/PI3K inhibitor series [3] |
Why This Matters
For researchers selecting compounds for kinase inhibitor screening, the morpholine oxygen hinge contact is a validated pharmacophoric feature that distinguishes this compound from 2-amino analogs; its presence or absence can determine whether a compound registers as a hit in DNA-PK or PI3K biochemical assays.
- [1] Andrs, M., Korabecny, J., Jun, D., Hodny, Z., Bartek, J., & Kuca, K. (2015). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 58(1), 41–47. View Source
- [2] Heppell, J. T., Islam, M. A., McAlpine, S. R., & Al-Rawi, J. M. A. (2019). Functionalization of Quinazolin-4-ones Part 3: Synthesis, Structures Elucidation, DNA-PK, PI3K, and Cytotoxicity of Novel 8-Aryl-2-morpholino-quinazolin-4-ones. Journal of Heterocyclic Chemistry, 56(1), 180–191. View Source
- [3] Ihmaid, S. K., Al-Rawi, J. M. A., Bradley, C. J., Angove, M. J., & Robertson, M. N. (2012). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines. European Journal of Medicinal Chemistry, 57, 85–101. View Source
